

what is Hoffer's chlorosugar used for in nucleoside synthesis

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Compound Focus: Hoffer's chlorosugar

CAS No.: 4330-21-6

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Chemical Profile of Hoffer's Chlorosugar

The table below summarizes the key identifying information and chemical properties of this reagent:

Property	Description
IUPAC Name	2-deoxy-3,5-di-O-(4-toluoyl)- α -D-erythro-pentofuranosyl chloride [1]
CAS Number	3056-12-0 [1]
Molecular Formula	$C_{21}H_{21}ClO_5$ [1]
Molecular Weight	388.84 g/mol [1]
Common Synonyms	2-Deoxy-3,5-di-O-p-toluoyl- α -D-erythro-pentofuranosyl chloride [1]

Applications in Nucleoside Synthesis

Hoffer's chlorosugar serves as a pivotal electrophilic sugar synthon for constructing modified nucleosides. Its primary application is in **cuprate glycosylation** reactions [2].

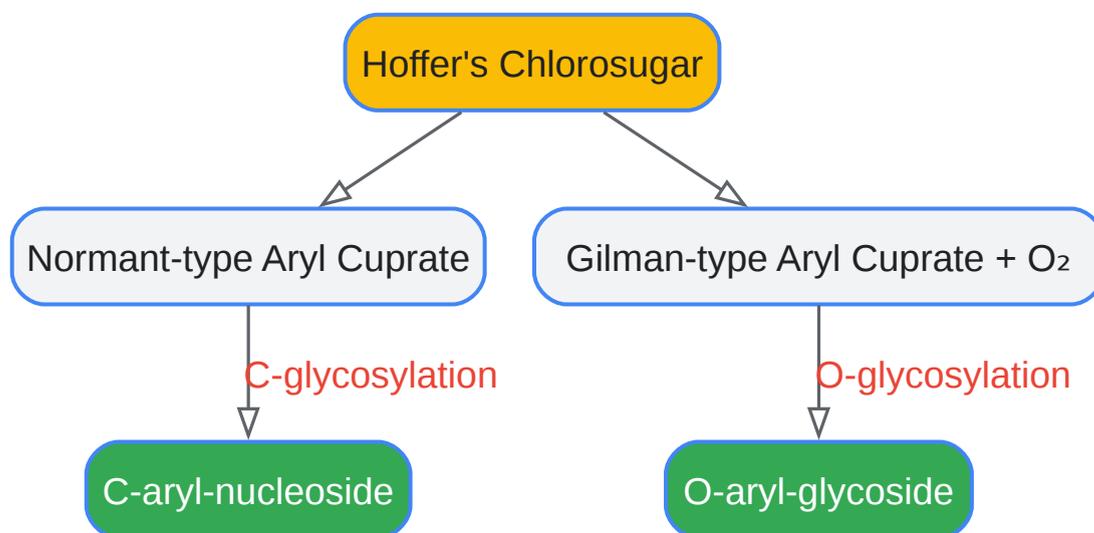
C-aryl-nucleoside Synthesis

- **Role of Reagent:** Acts as an electrophilic coupling partner for carbon nucleophiles [2]
- **Mechanism:** Aryl cuprates (Normant-type) perform nucleophilic attack on the anomeric carbon (C1) of the chlorosugar, displacing chloride ion to form a stable C-C bond [2]
- **Key Advantage:** This method is robust and efficient, providing high yields of **C-aryl-nucleosides** (up to 93%) and avoids use of toxic organocadmium or organozinc reagents previously used [2]

O-aryl-glycoside Synthesis

- **Divergent Pathway:** When using Gilman-type aryl cuprates under aerobic conditions, the reaction pathway shifts from C-glycosylation to O-glycosylation [2]
- **Mechanism:** Oxygen presence promotes formation of O-aryl-glycosides instead of C-aryl nucleosides, yielding up to 87% O-aryl-2'-deoxyribosides [2]
- **Utility:** Demonstrates reagent versatility and provides access to different glycoside chemotypes from same precursor [2]

The following diagram illustrates these two distinct reaction pathways:



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Comparison with Other Glycosylation Methods

Hoffer's chlorosugar addresses several limitations of traditional nucleoside synthesis methods. The table below compares key methodologies:

Synthesis Method	Key Feature	Common Drawbacks / Challenges
Cuprate Glycosylation (Hoffer's Chlorosugar)	Direct, high-yielding C–C bond formation with aryl groups [2]	Requires specific cuprate types; Gilman cuprates need optimization [2]
Silyl-Hilbert-Johnson (SHJ) Reaction	Common method using silylated bases and Lewis acids [3]	Low stereoselectivity with 2-deoxysugars; unpredictable site selectivity for purines [3]
Metal Salt Method	Uses metal salt of heterocycle with protected sugar halide [3]	Historically used toxic heavy metals (Ag, Hg) [3]
Fusion Method	Heated fusion of base and acetyl-protected sugar [3]	High temperature required; moderate maximum yield (~70%) [3]

Key Experimental Considerations

- **Cuprate Type is Critical:** Normant-type cuprates reliably provide C-aryl-nucleosides, while Gilman-type cuprates require specific optimization and can yield O-aryl glycosides under oxygen [2]
- **Stereochemical Control:** The protected sugar structure in **Hoffer's chlorosugar** helps control stereochemistry of the final product [2]
- **Advantages:** Provides a more efficient and less toxic alternative to older C-glycosylation methods that used organocadmium or organozinc reagents [2]

Where to Find More Information

- **Commercial Suppliers:** Available from specialty chemical suppliers for laboratory research use [4]
- **Regulatory Data:** Consult the ECHA substance information database for regulatory and hazardous property information [5]

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References

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